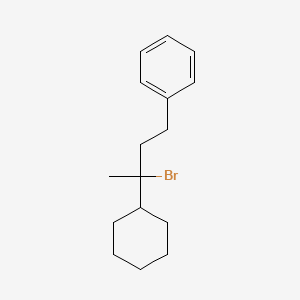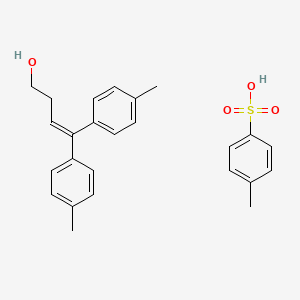![molecular formula C27H29N3O B14223637 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one CAS No. 827310-42-9](/img/structure/B14223637.png)
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the isoindoline and piperazine rings, followed by their coupling. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine structures.
Isoindoline derivatives: Compounds with similar isoindoline structures.
Uniqueness
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of isoindoline and piperazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
827310-42-9 |
|---|---|
Formule moléculaire |
C27H29N3O |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C27H29N3O/c31-26(21-28-19-24-13-7-8-14-25(24)20-28)29-15-17-30(18-16-29)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,27H,15-21H2 |
Clé InChI |
BUNPSAFAHYZZBD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4CC5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


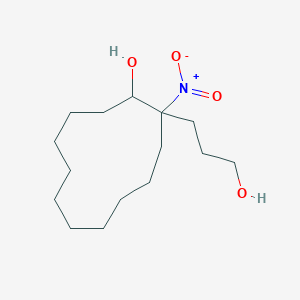
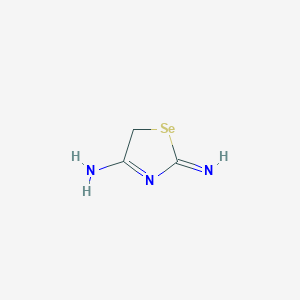
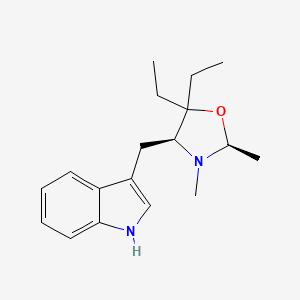
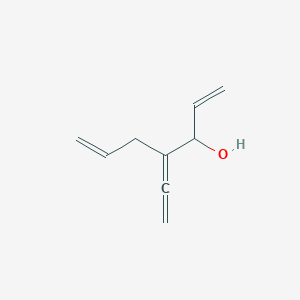
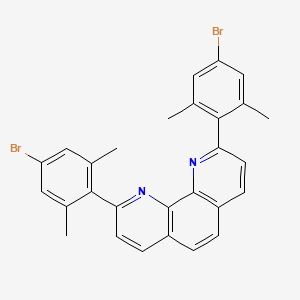



![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
